molecular formula C27H30N6O4S2 B6482131 ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate CAS No. 896677-77-3

ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate

Número de catálogo: B6482131
Número CAS: 896677-77-3
Peso molecular: 566.7 g/mol
Clave InChI: IVJWVTDRKAOONU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound ethyl 4-[2-({5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]piperazine-1-carboxylate is a heterocyclic hybrid molecule featuring:

  • A 1,3-benzothiazole moiety linked to a 1,2,4-triazole ring via a methyl group.
  • A 2-phenylethyl substituent at the triazole N4 position.
  • A sulfanyl acetyl spacer connecting the triazole to a piperazine ring.
  • A terminal ethyl carboxylate group.

Propiedades

IUPAC Name

ethyl 4-[2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O4S2/c1-2-37-26(35)31-16-14-30(15-17-31)24(34)19-38-25-29-28-23(32(25)13-12-20-8-4-3-5-9-20)18-33-21-10-6-7-11-22(21)39-27(33)36/h3-11H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJWVTDRKAOONU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Key Structural Features :

Feature Role/Impact
Benzothiazole ring Enhances binding to enzymes via π-π stacking and hydrogen bonding .
1,2,4-Triazole Improves metabolic stability and antimicrobial activity .
Piperazine carboxylate Increases solubility and bioavailability .

Comparison with Structural Analogs

Ethyl 4-[2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate (CAS: 850936-74-2)

  • Structural Differences :
    • Oxadiazole replaces triazole.
    • 3-Methylphenyl substituent instead of benzothiazole-phenylethyl.
  • Impact :
    • Oxadiazole’s higher electronegativity may reduce metabolic stability compared to triazole .
    • Lower molecular weight (390.5 g/mol vs. ~550 g/mol for target) suggests improved permeability but reduced target specificity .

Ethyl 4-{2-[4-(methylsulfonyl)phenyl]-2-oxoethyl}piperazine-1-carboxylate

  • Structural Differences :
    • Methylsulfonylphenyl group replaces the benzothiazole-triazole system.
  • Impact :
    • Sulfonyl groups enhance solubility but may reduce CNS penetration due to increased polarity .

Ethyl 4-[2-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamido]benzoate

  • Structural Differences: Thiazolinone ring replaces benzothiazole. Amide linker instead of sulfanyl acetyl.
  • Impact: Thiazolinone’s hydrogen-bonding capacity may improve enzyme inhibition but reduce oral bioavailability .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Acceptors
Target Compound ~550 3.8 10
Ethyl 4-[2-[[5-(3-methylphenyl)-oxadiazol]... 390.5 2.2 7
Ethyl 4-{2-[4-(methylsulfonyl)phenyl]... 367.4 1.5 8

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.